molecular formula C23H23ClN4O4S B2610298 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217043-49-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2610298
CAS No.: 1217043-49-6
M. Wt: 486.97
InChI Key: DGSDKVDLVYHGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a structurally complex heterocyclic compound featuring:

  • A 1H-imidazol-1-ylpropyl side chain, introducing a polar, aromatic heterocycle that may enhance solubility and receptor interactions.
  • A 2,3-dihydrobenzo[b][1,4]dioxine core, an oxygen-rich bicyclic system that could improve metabolic stability compared to monocyclic analogs.
  • A hydrochloride salt formulation, likely to enhance aqueous solubility for pharmacological applications.

While specific pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for kinase inhibition, antimicrobial activity, or receptor modulation .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S.ClH/c1-29-18-4-2-5-20-21(18)25-23(32-20)27(10-3-9-26-11-8-24-15-26)22(28)16-6-7-17-19(14-16)31-13-12-30-17;/h2,4-8,11,14-15H,3,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSDKVDLVYHGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, commonly referred to as compound 1217043-49-6, is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN4O4SC_{23}H_{23}ClN_{4}O_{4}S with a molecular weight of 487.0 g/mol. The structural components include an imidazole ring, a benzo[d]thiazole moiety, and a benzo[d]dioxine structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H23ClN4O4S
Molecular Weight487.0 g/mol
CAS Number1217043-49-6

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular:

  • Compound Efficacy : Related imidazole derivatives have shown IC50 values in the range of 80–200 nM against colorectal cancer cell lines such as HCT-15 and HT29 .
  • Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported that an imidazole-based compound inhibited porcine brain tubulin polymerization with an IC50 of 0.4 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole or benzo[d]thiazole moieties can significantly affect the biological activity of these compounds. Key findings include:

  • Aliphatic Substitutions : The introduction of aliphatic groups on the imidazole nitrogen enhances activity.
  • Electron Donating Groups : Compounds with electron-donating substituents on the phenyl ring generally exhibit higher potency against cancer cell lines compared to those with electron-withdrawing groups .

Case Studies

  • Study on Imidazole Derivatives :
    A study evaluated a series of imidazole derivatives against multiple cancer cell lines (A549, DU-145). The most potent compound exhibited an IC50 value of 0.51 µM against A549 cells, indicating strong anticancer potential .
  • In Vivo Studies :
    In vivo experiments demonstrated that similar compounds significantly reduced tumor growth in xenograft models without severe toxicity to normal tissues, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are exemplified by N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8, C21H23ClN4O2S2, MW 463.0) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 1052530-89-8)
Core Structure 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzo[d]thiazole-2-carboxamide
Substituent on Propyl 1H-Imidazol-1-yl (polar, aromatic, hydrogen-bonding) Dimethylamino (less polar, basic)
Aromatic Moieties 4-Methoxybenzo[d]thiazole + dihydrobenzodioxine Dual 4-methoxybenzo[d]thiazole groups
Molecular Weight Estimated ~500 g/mol (higher due to dihydrobenzodioxine) 463.0 g/mol
Solubility Likely enhanced by imidazole and hydrochloride salt Moderate (dimethylamino group may reduce polarity compared to imidazole)
Potential Bioactivity Hypothesized: kinase inhibition, antimicrobial (based on structural analogs) Not explicitly stated, but dual benzothiazoles suggest DNA intercalation or enzyme inhibition

Key Differences:

Core Heterocycles : The target compound’s dihydrobenzodioxine core introduces oxygen atoms, which may improve metabolic stability and reduce lipophilicity compared to the analog’s dual benzothiazole system.

Substituent Effects: The imidazole group in the target compound could facilitate stronger hydrogen bonding with biological targets (e.g., enzymes), whereas the dimethylamino group in the analog may prioritize cationic interactions.

Pharmacokinetics : The hydrochloride salt in both compounds enhances solubility, but the imidazole’s polarity might further improve the target compound’s absorption profile.

Research Implications and Platforms

Advanced 3D cell culture systems, such as stereolithographic hydrogel platforms with modulated chemical microenvironments , could evaluate these compounds’ efficacy in mimicking in vivo conditions. For example:

  • Drug Permeability : The vascular network-like constructs in could test diffusion rates of the target compound versus its analog.
  • Toxicity Screening : Long-term exposure studies in 3D cultures might reveal metabolic stability differences between the dihydrobenzodioxine and benzothiazole cores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.